molecular formula C9H16O B13270892 2-(Cyclohept-1-en-1-yl)ethan-1-ol

2-(Cyclohept-1-en-1-yl)ethan-1-ol

Cat. No.: B13270892
M. Wt: 140.22 g/mol
InChI Key: QEZBZGBFCIUPCN-UHFFFAOYSA-N
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Description

2-(Cyclohept-1-en-1-yl)ethan-1-ol is an organic compound characterized by a cycloheptene ring attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-ol typically involves the reaction of cycloheptene with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohept-1-en-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form cycloheptane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclohept-1-en-1-one or cyclohept-1-en-1-al.

    Reduction: Cycloheptane derivatives.

    Substitution: Various substituted cycloheptene derivatives.

Scientific Research Applications

2-(Cyclohept-1-en-1-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohept-1-en-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(Cyclopent-1-en-1-yl)ethan-1-ol
  • 2-(Cyclohex-1-en-1-yl)ethan-1-ol
  • 2-(Cyclooct-1-en-1-yl)ethan-1-ol

Comparison: 2-(Cyclohept-1-en-1-yl)ethan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five, six, and eight-membered ring analogs

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-(cyclohepten-1-yl)ethanol

InChI

InChI=1S/C9H16O/c10-8-7-9-5-3-1-2-4-6-9/h5,10H,1-4,6-8H2

InChI Key

QEZBZGBFCIUPCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)CCO

Origin of Product

United States

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